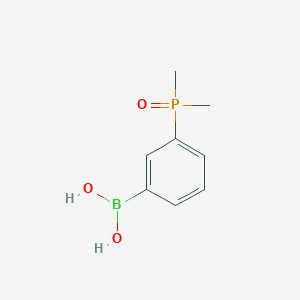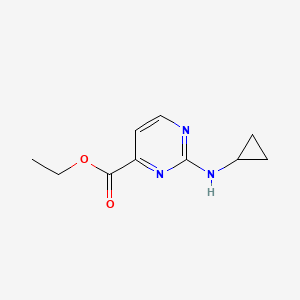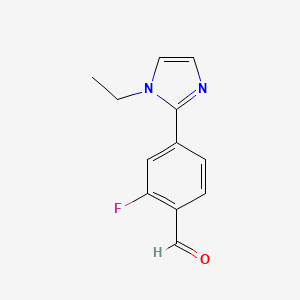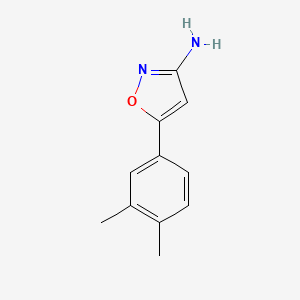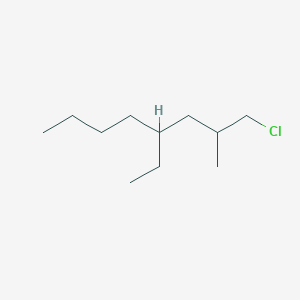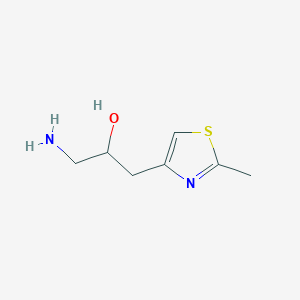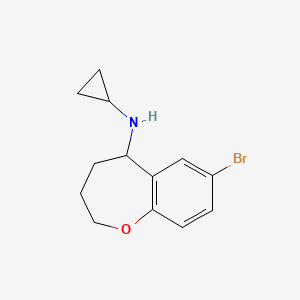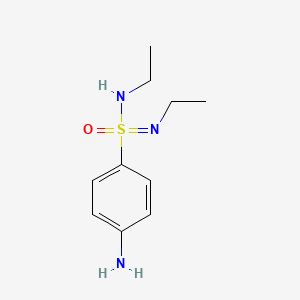
Methyl 4-(methylthio)cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(methylthio)cyclohexanecarboxylate is an organic compound that belongs to the class of esters It is characterized by a cyclohexane ring substituted with a carboxylate ester group and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methylthio)cyclohexanecarboxylate typically involves the esterification of 4-(methylthio)cyclohexanecarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(methylthio)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanecarboxylates.
Applications De Recherche Scientifique
Methyl 4-(methylthio)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism of action of Methyl 4-(methylthio)cyclohexanecarboxylate involves its interaction with specific molecular targets. The methylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Methyl 4-(methylthio)cyclohexanecarboxylate can be compared with other similar compounds such as:
Methyl cyclohexanecarboxylate: Lacks the methylthio group, leading to different chemical properties and reactivity.
Methyl 4-methylcyclohexanecarboxylate: Contains a methyl group instead of a methylthio group, resulting in different interactions and applications.
Propriétés
Formule moléculaire |
C9H16O2S |
|---|---|
Poids moléculaire |
188.29 g/mol |
Nom IUPAC |
methyl 4-methylsulfanylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O2S/c1-11-9(10)7-3-5-8(12-2)6-4-7/h7-8H,3-6H2,1-2H3 |
Clé InChI |
CDIYVKDYILIZND-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC(CC1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


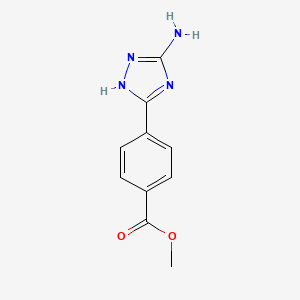
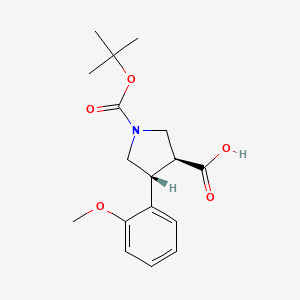
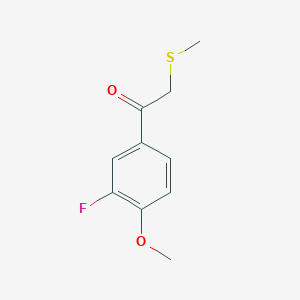
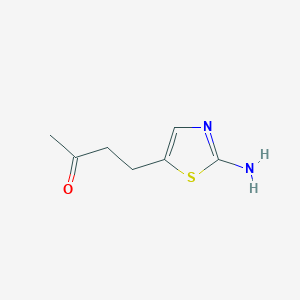
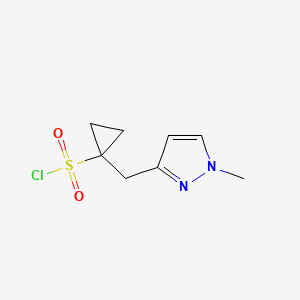
![(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B13634045.png)
